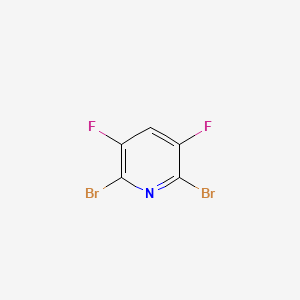

2,6-Dibromo-3,5-difluoropyridine

Übersicht

Beschreibung

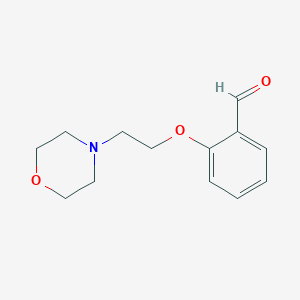

2,6-Dibromo-3,5-difluoropyridine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It is a compound with the molecular formula C5HBr2F2N .

Synthesis Analysis

The synthesis of 2,6-Dibromo-3,5-difluoropyridine involves several steps. One of the methods mentioned in the literature is the Suzuki reaction of 3 with a range of aryl iodides which gave 3-monosubstituted 5-bromo-2-fluoropyridines 4 in excellent yields . A second Suzuki reaction utilizing the bromo constituent of 4 with aryl and heteroaryl boronic acids provided 3,5-disubstituted 2-fluoropyridines 5, which in turn could be converted to the corresponding 2-pyridones 6 .

Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-3,5-difluoropyridine consists of 5 carbon atoms, 2 bromine atoms, 2 fluorine atoms, and 1 nitrogen atom . The molecular weight of the compound is 272.87 g/mol . The InChI code for the compound is 1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H .

Chemical Reactions Analysis

The chemical reactions involving 2,6-Dibromo-3,5-difluoropyridine are complex and varied. For instance, the compound can undergo a Suzuki reaction to form 3,5-disubstituted 2-fluoropyridines . More research is needed to fully understand the range of chemical reactions that this compound can participate in.

Physical And Chemical Properties Analysis

2,6-Dibromo-3,5-difluoropyridine is a solid at room temperature . It has a molecular weight of 272.87 g/mol . The compound has a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors but has 3 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including 2,6-Dibromo-3,5-difluoropyridine, are of great interest due to their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of various fluoropyridines, including 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and perfluoroalkylpyridines .

Synthesis of F18 Substituted Pyridines

2,6-Dibromo-3,5-difluoropyridine is used in the synthesis of F18 substituted pyridines . These compounds are of special interest as potential imaging agents for various biological applications .

Agricultural Applications

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . 2,6-Dibromo-3,5-difluoropyridine can be used in the synthesis of some herbicides and insecticides .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . 2,6-Dibromo-3,5-difluoropyridine can be used in the synthesis of these fluorinated medicinal compounds .

Synthesis of Poly(pyridine ether)s

2,6-Dibromo-3,5-difluoropyridine has been used in the preparation of poly(pyridine ether)s via polycondensation with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .

Raw Material in Organic Synthesis

2,6-Dibromo-3,5-difluoropyridine is an important raw material and intermediate used in organic synthesis . It is particularly useful in the agrochemical, pharmaceutical, and dyestuff fields .

Eigenschaften

IUPAC Name |

2,6-dibromo-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFPGLZHLDBACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349082 | |

| Record name | 2,6-dibromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-3,5-difluoropyridine | |

CAS RN |

210169-13-4 | |

| Record name | 2,6-dibromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,6-dibromo-3,5-difluoropyridine of interest to researchers?

A1: This compound serves as a versatile building block in organic synthesis. Its structure, featuring both bromine and fluorine atoms, allows for selective functionalization at different positions on the pyridine ring. [, ] For example, researchers have demonstrated that lithium-halogen exchange occurs exclusively at the 4-position of 2,6-dibromo-3,5-difluoropyridine. This selectivity enables the introduction of various functional groups at the 4-position through reactions with electrophiles. []

Q2: Can you elaborate on the selective functionalization of 2,6-dibromo-3,5-difluoropyridine and its implications for research?

A2: The selective functionalization of 2,6-dibromo-3,5-difluoropyridine arises from the different reactivity of the carbon-halogen bonds. Researchers have shown that hard nucleophiles, like sodium ethoxide, preferentially substitute at the carbon-fluorine bond. [] Conversely, lithium-halogen exchange occurs specifically at the 4-position bromine, allowing for further derivatization. [] This fine control over substitution reactions opens possibilities for creating diverse pyridine derivatives with potentially valuable properties in materials science, medicinal chemistry, and other fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)